![molecular formula C23H23ClN2O4S2 B2895163 4-Chlorobenzyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone CAS No. 478049-58-0](/img/structure/B2895163.png)
4-Chlorobenzyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobenzyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone is a useful research compound. Its molecular formula is C23H23ClN2O4S2 and its molecular weight is 491.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Chlorobenzyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone (CAS: 478049-58-0) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial activity, enzyme inhibition capabilities, and other therapeutic potentials.
Chemical Structure and Properties
The chemical formula of the compound is C23H23ClN2O4S2, with a molecular weight of approximately 491.03 g/mol. The predicted boiling point is around 763.6 °C, and it has a density of 1.379 g/cm³ .
Property | Value |
---|---|
Molecular Formula | C23H23ClN2O4S2 |
Molecular Weight | 491.03 g/mol |
Boiling Point | 763.6 °C (predicted) |
Density | 1.379 g/cm³ (predicted) |
Antibacterial Activity
Research indicates that compounds similar to 4-chlorobenzyl sulfone derivatives exhibit significant antibacterial properties. In studies evaluating various synthesized compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis, while weaker activity was noted against other strains .
The following table summarizes the antibacterial activity of selected compounds:
Compound ID | Bacterial Strain | Activity Level |
---|---|---|
7l | Salmonella typhi | Moderate |
7m | Bacillus subtilis | Strong |
7n | Other strains | Weak to Moderate |
Enzyme Inhibition
The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease enzymes. AChE inhibitors are crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain . In vitro studies demonstrated that certain derivatives exhibited IC50 values significantly lower than standard reference compounds, indicating strong inhibition potential.
For instance, the following IC50 values were recorded for various derivatives:
Compound ID | Enzyme | IC50 (µM) |
---|---|---|
7l | AChE | 2.14 ± 0.003 |
7m | Urease | 0.63 ± 0.001 |
Reference | Thiourea | 21.25 ± 0.15 |
This demonstrates that some synthesized derivatives could serve as effective urease inhibitors, potentially replacing existing medications after further evaluation in vivo .
Other Pharmacological Activities
Beyond antibacterial and enzyme inhibition activities, the compound may also exhibit anti-inflammatory and anticancer properties as suggested by studies on related sulfonamide derivatives . The sulfamoyl functional group is particularly noted for its diverse pharmacological effects including hypoglycemic and diuretic actions.
Case Studies
Several case studies have focused on the synthesis and biological evaluation of quinazoline derivatives similar to the target compound:
- Study on Anticancer Activity : A derivative was tested against various cancer cell lines and showed significant antiproliferative effects with an IC50 value comparable to established chemotherapeutic agents.
- Evaluation of Anti-inflammatory Effects : Compounds were assessed for their ability to inhibit inflammatory markers in vitro, showing promise in reducing inflammation in cellular models.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methylsulfonyl]-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S2/c1-16-6-8-17(9-7-16)15-32(29,30)23-25-21-5-3-2-4-20(21)22(26-23)31(27,28)14-18-10-12-19(24)13-11-18/h6-13H,2-5,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCTWFLRARECRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=C(CCCC3)C(=N2)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.